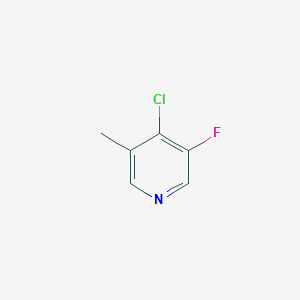

4-Chloro-3-fluoro-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-fluoro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-9-3-5(8)6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHGMJZGBAOSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-3-fluoro-5-methylpyridine: A Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-3-fluoro-5-methylpyridine, a key halogenated pyridine intermediate essential for the development of complex molecular architectures in the pharmaceutical and agrochemical sectors. We will explore the commercial supplier landscape, detailing critical quality attributes for sourcing this reagent. Furthermore, this guide will elucidate its synthetic utility, supported by a representative experimental protocol for a palladium-catalyzed cross-coupling reaction. Finally, we will outline the necessary analytical techniques for quality control, ensuring the reliability and reproducibility of experimental outcomes. This document is intended for researchers, chemists, and process development scientists engaged in advanced organic synthesis.

Introduction to this compound

This compound (CAS No. 136009-99-1) is a polysubstituted pyridine derivative whose structural features make it a valuable building block in medicinal chemistry and materials science.[1] The pyridine ring is a foundational motif in a vast array of functional molecules.[1] The specific arrangement of a chloro, fluoro, and methyl group on the pyridine core of this compound imparts unique reactivity and steric properties.[1]

The chlorine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, most notably Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amine substituents. The fluorine atom at the 3-position significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and the physiological properties of downstream products. This strategic fluorination can enhance metabolic stability, binding affinity, and cell permeability of active pharmaceutical ingredients (APIs). The methyl group at the 5-position provides steric bulk and can influence the conformational preferences of the final molecule.

The strategic importance of substituted pyridines is well-documented, with applications ranging from the synthesis of APIs for cardiovascular diseases to the development of modern, environmentally-conscious pesticides.[1] Given its trifunctional nature, this compound is a crucial intermediate for creating novel compounds with tailored chemical and biological properties.[1]

Commercial Sourcing and Supplier Specifications

The success of any synthetic campaign hinges on the quality and reliability of the starting materials. When sourcing this compound, it is imperative to partner with reputable suppliers who can provide comprehensive analytical data and ensure batch-to-batch consistency.

2.1 Key Supplier Quality Attributes

When evaluating commercial suppliers, researchers should prioritize the following:

-

Purity and Characterization: Suppliers should provide a Certificate of Analysis (CoA) with detailed purity information, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2] Accompanying spectral data (¹H NMR, ¹³C NMR, MS) is essential for unambiguous structure confirmation.

-

Consistency: Reliable suppliers demonstrate low batch-to-batch variability in purity and impurity profiles, which is critical for reproducible reaction outcomes, especially during scale-up.

-

Documentation: Availability of a comprehensive Safety Data Sheet (SDS) is mandatory for proper handling and risk assessment.[2][3]

-

Scalability: The ability to provide material from gram to kilogram or even multi-ton scale is a crucial consideration for projects transitioning from discovery to development.[4]

2.2 Leading Commercial Suppliers

A survey of the market indicates several reputable chemical suppliers offering this compound. The following table summarizes a selection of these suppliers and the typical specifications for their product.

| Supplier | Typical Purity | Available Quantities | Analytical Data Provided |

| Sigma-Aldrich (Merck) | ≥97% | Gram to Kilogram | CoA, SDS, NMR |

| Tokyo Chemical Industry (TCI) | >98.0% (GC)[5] | Gram to Bulk[5] | CoA, SDS, GC[5] |

| Apollo Scientific | 96-98%[6][7] | Gram to Kilogram[7] | CoA, SDS[6][7] |

| BLD Pharm | Custom Purity | Gram to Kilogram | CoA, SDS, NMR, HPLC, LC-MS[8] |

| Dayang Chem | Custom Purity | Gram to Bulk[4] | CoA, SDS[4] |

This table is representative and not exhaustive. Researchers should always request the latest specifications directly from the supplier.

Synthetic Applications and Mechanistic Considerations

The primary utility of this compound in synthetic chemistry lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis and is particularly well-suited for this substrate.[9][10]

3.1 The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[9][10] The catalytic cycle is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

The process begins with the oxidative addition of the chloro-pyridine to a Pd(0) complex, forming a Pd(II) species.[11][12] This is often the rate-determining step.[11] The subsequent transmetalation step requires activation of the organoboron species by a base to facilitate the transfer of the organic group to the palladium center.[9][11] Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.[11][12]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Objective: To synthesize 4-(4-methoxyphenyl)-3-fluoro-5-methylpyridine.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq), finely ground

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

Procedure:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-(4-methoxyphenyl)-3-fluoro-5-methylpyridine.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.[13]

Quality Control and Analytical Characterization

Rigorous analytical characterization is non-negotiable for validating both the starting material and the final product.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. ¹⁹F NMR is particularly crucial for compounds like this compound and its derivatives to confirm the presence and electronic environment of the fluorine atom.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Chromatographic Techniques (GC/HPLC): These methods are the gold standard for determining the purity of the compound. They separate the main component from any starting materials, by-products, or other impurities.[2]

-

Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups and bond types within the molecule.[13]

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which serves as a final check on the purity and empirical formula of the synthesized compound.[14][15]

Conclusion

This compound stands out as a highly valuable and versatile building block for synthetic chemists in the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for strategic and selective functionalization, primarily through robust and reliable methods like the Suzuki-Miyaura cross-coupling reaction. The success of these synthetic endeavors is directly linked to the careful selection of high-purity starting materials from reputable commercial suppliers. By adhering to the detailed protocols and rigorous analytical practices outlined in this guide, researchers can confidently and reproducibly incorporate this key intermediate into their synthetic programs, paving the way for the discovery and development of novel, high-value molecules.

References

- 4-Chloro-3-fluoro-2-Methylpyridine | 1195251-01-4 - ChemicalBook. (2023-01-11). Available at: https://www.chemicalbook.com/ProductList_En.aspx?kwd=4-Chloro-3-fluoro-2-Methylpyridine

- The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. NINGBO INNO PHARMCHEM CO., LTD. Available at: https://www.inno-pharmchem.com/news/the-versatility-of-pyridine-derivatives-focusing-on-5-chloro-2-fluoro-3-methylpyridine-36932457.html

- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry - ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jm401323c

- Buy 4-Chloro-5-fluoro-2-methylpyridine from Dayang Chem (Hangzhou) Co.,Ltd - ECHEMI. Available at: https://www.echemi.com/produce/pr2109081135-4-chloro-5-fluoro-2-methylpyridine-dayang-chem-hangzhou-co-ltd.html

- 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop. Available at: https://www.labscoop.com/2-chloro-5-fluoro-3-methylpyridine-c3144-5g

- Preparation of 2-chloro-5-methylpyridine - Google Patents. Available at: https://patents.google.

- 4-Chloro-5-fluoro-2-methylpyrimidine - Apollo Scientific. Available at: https://www.apolloscientific.co.uk/cas/898044-50-3

- Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design - ACS Publications. (2021-11-08). Available at: https://pubs.acs.org/doi/10.1021/acs.cgd.1c01077

- Suzuki Coupling - Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5024469/

- 2-Chloro-5-fluoro-4-iodo-3-methylpyridine - BLDpharm. Available at: https://www.bldpharm.com/products/884494-50-2.html

- 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/12852014

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. Available at: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction-e-0019

- Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026-01-19). Available at: https://pubs.acs.org/doi/10.1021/acs.joc.6b02925

- 2-Chloro-5-fluoro-3-methylpyridine - Apollo Scientific. Available at: https://www.apolloscientific.co.uk/cas/38186-84-4

- Synthesis, Characterization, and Preliminary Host-Guest Binding Studies of Porphyrinic Molecular Squares Featuring fac-Tricarbonylrhenium(I) Chloro Corners. Northwestern University. Available at: https://sites.northwestern.edu/htupp/files/2016/08/JACS-2001-123-p-8766-2313q4h.pdf

- 2-Chloro-5-fluoro-3-methylpyridine 38186-84-4 | Tokyo Chemical Industry Co., Ltd.(APAC). Available at: https://www.tcichemicals.com/JP/ja/p/C3144

- Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. (2018-09-12). Available at: https://www.researchgate.net/publication/327618218_Suzuki_Miyaura_Cross_-_Coupling_Reactions_of_4-Chloro_Quinoline_Derivatives_and_Studying_of_Biological_Activity_for_some_of_Them

- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. (2023-10-04). Available at: https://www.jscimedcentral.com/Chemistry/chemistry-10-1163.pdf

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/

- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6419409/

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/26%3A_Transition_Metal_Complexes/26.10%3A_Suzuki-Miyaura_Coupling

- Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives - Oriental Journal of Chemistry. Available at: http://www.orientjchem.

- 5-Chloro-2-Fluoro-3-Methylpyridine | CymitQuimica. Available at: https://www.cymitquimica.com/5-chloro-2-fluoro-3-methylpyridine

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]

- 3. 4-Chloro-3-fluoro-2-Methylpyridine | 1195251-01-4 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 2-Chloro-5-fluoro-3-methylpyridine | 38186-84-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 898044-50-3 Cas No. | 4-Chloro-5-fluoro-2-methylpyrimidine | Apollo [store.apolloscientific.co.uk]

- 7. 38186-84-4 Cas No. | 2-Chloro-5-fluoro-3-methylpyridine | Apollo [store.apolloscientific.co.uk]

- 8. 884494-50-2|2-Chloro-5-fluoro-4-iodo-3-methylpyridine|BLD Pharm [bldpharm.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 15. jscimedcentral.com [jscimedcentral.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Functionalized Pyridine Intermediates

For: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern chemistry, serving as a critical structural motif in a vast array of functional molecules. Its unique electronic properties, basicity, stability, and capacity for hydrogen bonding make it an indispensable component in medicinal chemistry, agrochemicals, and materials science.[1][2] Many FDA-approved drugs, from the cholesterol-lowering agent cerivastatin to the antibiotic isoniazid, feature a pyridine core, underscoring its profound impact on human health.[1][3]

The synthesis of functionalized pyridines has been a central theme in organic chemistry for over a century.[1] Methodologies have evolved from classical cyclocondensation reactions, which build the ring from acyclic precursors, to modern transition-metal-catalyzed methods that allow for the precise functionalization of a pre-existing pyridine core.[1][4][5] This guide provides an in-depth exploration of these key strategies, offering not only detailed protocols but also the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Part 1: Classical Ring Construction via Cyclocondensation

These methods involve the formation of the pyridine ring from smaller, acyclic components. They are powerful for creating the core structure, often with multiple substituents installed in a single, convergent operation.

The Hantzsch Dihydropyridine (Pyridine) Synthesis

First reported in 1881, the Hantzsch synthesis is a classic multicomponent reaction that remains highly relevant. It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine (DHP).[1] The resulting DHP can then be oxidized to the corresponding pyridine.

Causality and Mechanistic Insight: The reaction proceeds through a series of condensations and Michael additions. One molecule of the β-ketoester and ammonia form an enamine, while a second molecule of the β-ketoester and the aldehyde undergo a Knoevenagel condensation. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the DHP ring. The choice of oxidant for the subsequent aromatization step is crucial; common choices include nitric acid, ceric ammonium nitrate (CAN), or iodine, depending on the substrate's functional group tolerance.[6]

Workflow: Hantzsch Pyridine Synthesis

Sources

- 1. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. baranlab.org [baranlab.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Pyridine synthesis [organic-chemistry.org]

The Strategic Deployment of 4-Chloro-3-fluoro-5-methylpyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Privileged Status of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a highly sought-after motif. The strategic placement of substituents on the pyridine ring is a key tactic in drug design, allowing for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, pKa, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile.

Among the vast landscape of substituted pyridines, 4-Chloro-3-fluoro-5-methylpyridine emerges as a particularly valuable building block. This trifunctionalized pyridine offers a unique combination of electronic and steric features:

-

The 4-Chloro Group: Serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. While typically less reactive than the corresponding bromo or iodo derivatives, the C-Cl bond can be selectively activated with modern catalyst systems, offering advantages in terms of cost and availability.[1]

-

The 3-Fluoro Group: The high electronegativity of fluorine profoundly influences the electronic character of the pyridine ring.[2] It can modulate the pKa of the pyridine nitrogen, enhance binding affinity through favorable electrostatic interactions with protein targets, and block sites of metabolic oxidation, thereby improving the drug's half-life.[3]

-

The 5-Methyl Group: This small alkyl group can provide beneficial steric interactions within a protein's binding pocket and can also serve to fine-tune the molecule's lipophilicity.

This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering detailed protocols for its utilization in key synthetic transformations relevant to drug discovery.

Synthesis of this compound: A Plausible Synthetic Route

Caption: A plausible synthetic pathway to this compound.

Detailed Protocol for the Proposed Synthesis:

Step 1: Bromination of 2-Amino-4-methylpyridine

-

To a solution of 2-amino-4-methylpyridine in a suitable solvent such as acetonitrile, add a solution of sodium bromide and sodium bromate in water under ice-bath cooling.[4]

-

Slowly add sulfuric acid while maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain 5-bromo-2-amino-4-methylpyridine.[4]

Step 2: Diazotization and Fluorination (Balz-Schiemann type reaction)

-

Dissolve 5-bromo-2-amino-4-methylpyridine in anhydrous hydrogen fluoride or a solution of HF in pyridine.[4]

-

Cool the solution to -5 °C to 0 °C and add sodium nitrite portion-wise.

-

Stir the reaction mixture at this temperature for 30-60 minutes.

-

Allow the reaction to warm to 30-70 °C to effect the decomposition of the diazonium salt.

-

Carefully quench the reaction by pouring it onto a mixture of ice and water.

-

Neutralize with a saturated solution of sodium bicarbonate and extract with dichloromethane.

-

Dry the organic layer, concentrate, and purify by chromatography to yield 5-bromo-2-fluoro-4-methylpyridine.[4]

Step 3: Nitration of 5-Bromo-2-fluoro-4-methylpyridine

-

To a mixture of concentrated sulfuric acid and nitric acid at 0 °C, slowly add 5-bromo-2-fluoro-4-methylpyridine.

-

Carefully warm the reaction to a temperature that allows for controlled nitration, monitoring the reaction progress by TLC.

-

Pour the reaction mixture onto ice and neutralize with a base such as sodium hydroxide.

-

Extract the product, dry the organic phase, and purify to obtain 5-bromo-2-fluoro-4-methyl-3-nitropyridine.

Step 4: Reduction of the Nitro Group

-

To a solution of 5-bromo-2-fluoro-4-methyl-3-nitropyridine in a solvent like ethanol or acetic acid, add a reducing agent such as iron powder and hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor for the disappearance of the starting material.

-

Cool the reaction, filter off the iron salts, and neutralize the filtrate.

-

Extract the product, dry, and concentrate to yield 5-bromo-3-fluoro-4-methylpyridin-2-amine.

Step 5: Sandmeyer Reaction to Introduce the Chloro Group

-

Dissolve 5-bromo-3-fluoro-4-methylpyridin-2-amine in aqueous hydrochloric acid and cool to 0 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction to warm to room temperature and stir until gas evolution ceases.

-

Extract the product, wash the organic layer, dry, and purify by distillation or chromatography to afford the final product, this compound.

Key Cross-Coupling Reactions and Protocols

The C4-chloro group of this compound is the primary site for derivatization via palladium-catalyzed cross-coupling reactions. The electron-withdrawing fluorine atom at the 3-position is expected to activate the C-Cl bond towards oxidative addition to the palladium(0) catalyst.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[7][8]

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 equiv.), the desired aryl or vinyl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Rationale for Reagent Choices:

-

Catalyst/Ligand: For the coupling of aryl chlorides, more electron-rich and bulky phosphine ligands like SPhos or XPhos are often required to facilitate the oxidative addition step.

-

Base: The base is crucial for the transmetalation step. Carbonates are commonly used, with cesium carbonate being more effective for challenging couplings.[8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[9][10]

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Detailed Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv.).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Seal the reaction vessel and heat to 80-110 °C until the reaction is complete.

-

Cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Rationale for Reagent Choices:

-

Ligand: The choice of ligand is critical and depends on the nature of the amine. Bidentate ligands like BINAP or Xantphos are often effective.[10]

-

Base: A strong base is required to deprotonate the amine. Sodium tert-butoxide is a common choice, but for substrates with base-sensitive functional groups, potassium phosphate may be a milder alternative.[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[11][12]

Caption: General scheme for the Sonogashira coupling of this compound.

Detailed Protocol for Sonogashira Coupling:

-

To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Add a base, typically an amine base like triethylamine or diisopropylethylamine, which also serves as a solvent in some cases.

-

Degas the reaction mixture by bubbling with an inert gas.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Dilute the reaction mixture with an organic solvent and water.

-

Separate the layers and extract the aqueous phase.

-

Combine the organic layers, wash with brine, dry, and concentrate.

-

Purify the product by chromatography.

Rationale for Reagent Choices:

-

Copper(I) Co-catalyst: The copper co-catalyst is essential for the traditional Sonogashira reaction, as it facilitates the formation of a copper acetylide intermediate.[11]

-

Base: An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The 3-fluoro-5-methylpyridine moiety is a key structural feature in a number of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[13] The introduction of the this compound building block allows for the exploration of novel chemical space in the development of potent and selective kinase inhibitors.

Table 1: Potential Applications of this compound Derivatives

| Derivative Class | Therapeutic Target (Example) | Rationale for the 3-fluoro-5-methylpyridine scaffold |

| 4-Aryl-3-fluoro-5-methylpyridines | Tyrosine Kinases (e.g., EGFR, FLT3) | The aryl group can be designed to occupy the ATP-binding site, while the fluoropyridine core provides key hydrogen bonding interactions and improved metabolic stability. |

| 4-Amino-3-fluoro-5-methylpyridines | Serine/Threonine Kinases (e.g., p38, JNK) | The amino group can act as a hinge-binding motif, a common feature in many kinase inhibitors. The fluorine atom can enhance binding affinity. |

| 4-Alkynyl-3-fluoro-5-methylpyridines | Covalent Kinase Inhibitors | The alkynyl group can act as a warhead to form a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition. |

The ability to rapidly generate a library of diverse compounds from this compound using the cross-coupling reactions described above makes it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery programs.[13]

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its unique substitution pattern provides a strategic advantage for the synthesis of novel drug candidates. The protocols and rationale provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their drug discovery efforts, paving the way for the development of new and improved therapeutics.

References

- CN102898358A - Preparation method of fluoropyridine compounds.

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing). [Link]

-

3-Fluoro-5-methylpyridine. MySkinRecipes. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

- CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

-

Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]

-

3-Fluoro-5-methylpyridine | C6H6FN | CID 2762892. PubChem. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

-

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Progress in the synthesis of fluorinated phosphatidylcholines for biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice. bioRxiv. [Link]

-

Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Synthesis of Fluorinated Quinolines and a Pyrazoloquinoline. Sci-Hub. [Link]

-

Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI. [Link]

-

Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. [Link]

-

Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - UK. [Link]

-

Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Request PDF - ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH. [Link]

-

3-Fluoro-5-methylpyridine. Chem-Impex. [Link]

-

New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Drug Discovery - Inhibitor. chemical-kinomics. [Link]

-

Carbofluorination via a palladium-catalyzed cascade reaction. RSC Publishing. [Link]

-

Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

-

Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). [Link]

-

Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

discovery of M4205, a KIT inhibitor for GIST. YouTube. [Link]

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Fluoro-5-methylpyridine [myskinrecipes.com]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

- 6. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. chemicalkinomics.com [chemicalkinomics.com]

The Art of the Bond: Advanced Suzuki Coupling Protocols for 4-Chloro-3-fluoro-5-methylpyridine

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heteroaromatic scaffolds is a cornerstone of modern synthesis. Among these, substituted pyridines are privileged structures, frequently appearing in pharmaceuticals and agrochemicals. 4-Chloro-3-fluoro-5-methylpyridine, in particular, represents a versatile building block, with its unique electronic and steric profile offering a gateway to novel chemical entities. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds to this core, prized for its functional group tolerance and reliability.[1]

This comprehensive guide provides an in-depth exploration of Suzuki coupling protocols specifically tailored for the challenging yet rewarding substrate, this compound. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers to not only replicate but also rationally troubleshoot and adapt these powerful reactions.

Strategic Considerations for a Challenging Substrate

The successful Suzuki coupling of this compound is not a "one-size-fits-all" endeavor. The substrate presents a confluence of electronic and steric factors that demand careful consideration in catalyst and condition selection.

-

The Unreactive Chloride: The C-Cl bond is notoriously less reactive in the crucial oxidative addition step compared to its bromide or iodide counterparts.[2] This necessitates the use of highly active palladium catalysts, typically featuring electron-rich and sterically bulky ligands.

-

The Pyridine Enigma: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[3] The use of bulky ligands helps to mitigate this by sterically shielding the metal center.

-

Electronic Tug-of-War: The fluorine atom at the 3-position is strongly electron-withdrawing, which can influence the reactivity of the adjacent C-Cl bond. Conversely, the methyl group at the 5-position is electron-donating. This electronic push-pull can modulate the electron density of the pyridine ring and its susceptibility to oxidative addition.

The Catalytic Heart: Mechanism and Key Components

A deep understanding of the Suzuki-Miyaura catalytic cycle is fundamental to rational protocol design and troubleshooting. The reaction proceeds through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Aryl-Pd(II)-X L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Diaryl [label="Aryl-Pd(II)-Aryl' L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Aryl-Aryl'", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Aryl-X", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Aryl'-B(OR)₂", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., OH⁻)", shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Aryl [label=" "]; ArylHalide -> OxAdd [dir=none]; PdII_Aryl -> Transmetalation [style=invis]; Transmetalation -> PdII_Diaryl [label=" "]; BoronicAcid -> Transmetalation [dir=none]; Base -> Transmetalation [dir=none]; PdII_Diaryl -> RedElim [style=invis]; RedElim -> Pd0 [label=" "]; RedElim -> Product; } Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Palladium Pre-catalyst and Ligand Duo

The choice of the palladium source and its accompanying ligand is the most critical decision in setting up a successful Suzuki coupling of an unreactive aryl chloride.

-

Palladium Sources: Common pre-catalysts include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). These Pd(II) sources are reduced in situ to the active Pd(0) species.[5]

-

The Ligand's Crucial Role: For challenging substrates like this compound, standard ligands such as triphenylphosphine (PPh₃) are often insufficient. The go-to choices are bulky, electron-rich phosphines, often referred to as Buchwald ligands, or N-heterocyclic carbenes (NHCs).[6][7]

-

Buchwald Ligands: These ligands, such as SPhos, XPhos, and RuPhos, possess biaryl backbones that create a sterically demanding environment around the palladium center. This bulkiness promotes the reductive elimination step and stabilizes the catalytically active monoligated Pd(0) species.[5]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium. This stability can be advantageous in preventing catalyst decomposition, especially at the elevated temperatures often required for aryl chloride couplings.[8]

-

The Indispensable Base

The base plays a multifaceted role in the Suzuki coupling. It is not merely a spectator but an active participant in the catalytic cycle. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9]

Commonly used bases include:

-

Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used, often in aqueous solutions.

-

Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly in anhydrous conditions.

-

Fluorides: Cesium fluoride (CsF) and potassium fluoride (KF) can be highly effective, especially in anhydrous reactions. Fluoride ions are believed to play a unique role in activating the boronic acid.[8]

The Reaction Environment: Solvents

The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents are generally preferred.

-

Ethers: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are common choices.

-

Aromatics: Toluene is another frequently used solvent.

-

Aqueous Mixtures: Many Suzuki couplings are performed in a mixture of an organic solvent and water, which is necessary to dissolve the inorganic base.

Field-Proven Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids. It is always recommended to perform small-scale test reactions to optimize conditions for a specific coupling partner.

Protocol 1: General Conditions with a Buchwald Ligand

This protocol is a reliable starting point for a wide range of boronic acids and is based on well-established conditions for challenging heteroaryl chlorides.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Combine Reactants:\n- this compound (1.0 eq)\n- Boronic Acid (1.2 eq)\n- Base (e.g., K₂CO₃, 2.0 eq)"]; catalyst [label="Add Catalyst System:\n- Pd₂(dba)₃ (2 mol%)\n- Ligand (e.g., SPhos, 4 mol%)"]; solvent [label="Add Solvent:\n- Dioxane/H₂O (e.g., 4:1)"]; degas [label="Degas Mixture\n(e.g., N₂ sparging)"]; heat [label="Heat to 80-110 °C\n(Monitor by TLC/LC-MS)"]; workup [label="Aqueous Workup:\n- Dilute with EtOAc\n- Wash with H₂O and brine"]; purify [label="Purify\n(Column Chromatography)"]; end [label="Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> catalyst; catalyst -> solvent; solvent -> degas; degas -> heat; heat -> workup; workup -> purify; purify -> end; } Figure 2: Workflow for Suzuki coupling using a Buchwald ligand.

Step-by-Step Methodology:

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the reaction vessel.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

-

Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Palladium Pre-catalyst | Pd₂(dba)₃ | A reliable Pd(0) source. |

| Ligand | SPhos or XPhos | Bulky, electron-rich phosphines effective for aryl chlorides. |

| Base | K₂CO₃ or K₃PO₄ | Strong enough to activate the boronic acid without causing side reactions. |

| Solvent | Dioxane/H₂O or Toluene | Good for solubilizing both organic and inorganic reagents. |

| Temperature | 80-110 °C | Necessary to promote oxidative addition of the C-Cl bond. |

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times. This is particularly beneficial for high-throughput synthesis and library generation.[10]

Step-by-Step Methodology:

-

Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), and cesium carbonate (1.0 mmol).

-

Catalyst Addition: Add a pre-catalyst such as [Pd(allyl)Cl]₂ (0.01 mmol, 2 mol%) and a bulky phosphine ligand like cataCXium® A (0.04 mmol, 8 mol%).

-

Solvent Addition: Add degassed 1,4-dioxane (2.5 mL).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature of 120-150 °C for 15-60 minutes.

-

Workup and Purification: After cooling, work up and purify the product as described in Protocol 1.

| Parameter | Recommended Condition | Rationale |

| Palladium Pre-catalyst | [Pd(allyl)Cl]₂ or Pd(OAc)₂ | Effective pre-catalysts for microwave conditions. |

| Ligand | cataCXium® A or other bulky phosphines | Thermally stable and highly active ligands. |

| Base | Cs₂CO₃ or K₃PO₄ | Strong, non-aqueous bases are often preferred in microwave synthesis. |

| Solvent | Dioxane or DMF | Solvents with high boiling points are suitable for microwave heating. |

| Temperature | 120-150 °C | Higher temperatures can be safely reached in a sealed microwave vial. |

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient temperature, or poor choice of ligand/base. | Screen different ligands (e.g., XPhos, RuPhos, NHCs). Increase temperature in 10 °C increments. Try a stronger base (e.g., K₃PO₄, CsF). Ensure reagents and solvents are anhydrous if using a non-aqueous system. |

| Dehalogenation of Starting Material | Presence of water or other protic sources. | Use anhydrous solvents and reagents. Ensure the reaction is under a strictly inert atmosphere. |

| Homocoupling of Boronic Acid | Inefficient transmetalation or presence of oxidants. | Ensure proper degassing of the reaction mixture. Use a slight excess of the boronic acid (1.1-1.2 equivalents). |

| Formation of Byproducts | Side reactions due to high temperature or prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature. |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation that opens the door to a vast chemical space for drug discovery and materials science. Success hinges on a rational approach to catalyst selection and reaction optimization, grounded in a solid understanding of the underlying mechanistic principles. By leveraging modern, highly active catalyst systems featuring bulky, electron-rich ligands, researchers can effectively overcome the inherent challenges of this substrate. The protocols and insights provided herein serve as a comprehensive guide to empower scientists to confidently and efficiently forge new carbon-carbon bonds, accelerating the pace of innovation.

References

-

Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6522. [Link]

- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685–4696.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides.

-

Nobel Prize Outreach AB. (2010). Press release: The Nobel Prize in Chemistry 2010. The Nobel Prize. [Link]

- Dai, Q., et al. (2012). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Organic Letters, 14(17), 4474-4477.

-

MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

- Selt, M., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 23(21), 5033-5043.

- Nolan, S. P. (Ed.). (2010). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.

- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.

- Bouyssi, D., et al. (2008). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc, 2008(16), 160-171.

- Matos, J., et al. (2011). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 16(5), 3978–3988.

- Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.

- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). Journal of the American Chemical Society, 144(20), 9037-9047.

- Casares, J. A., et al. (2015). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.

- Zhang, Y., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.

- Novaes, L. F. T., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(1), 113-125.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. nobelprize.org [nobelprize.org]

- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Gram-Scale Synthesis of 4-Chloro-3-fluoro-5-methylpyridine: An Application Note for Medicinal Chemistry and Drug Development

Introduction: The Significance of Substituted Pyridines in Modern Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their unique electronic properties and ability to engage in various biological interactions make them a privileged structure in drug design. Among these, the 4-chloro-3-fluoro-5-methylpyridine moiety is a particularly valuable building block. The specific arrangement of the chloro, fluoro, and methyl groups on the pyridine ring offers a handle for further functionalization and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This application note provides a detailed, reliable, and scalable experimental protocol for the gram-scale synthesis of this compound, a key intermediate for the development of novel therapeutics.

The protocol herein is designed for researchers and scientists in both academic and industrial drug development settings. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a robust and reproducible synthesis.

Synthetic Strategy: A Practical Approach to a Key Intermediate

The chosen synthetic route for the gram-scale preparation of this compound starts from the commercially available 4-hydroxy-3-fluoro-5-methylpyridine. This approach is advantageous due to the ready availability of the starting material and the efficiency of the subsequent chlorination step. The conversion of a hydroxypyridine to a chloropyridine is a classic and well-established transformation in heterocyclic chemistry, often employing reagents like phosphorus oxychloride (POCl₃).[1] This method is scalable and generally provides high yields of the desired product.

The overall synthetic transformation is depicted in the workflow diagram below:

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Gram-Scale Synthesis

This protocol details the synthesis of this compound from 4-hydroxy-3-fluoro-5-methylpyridine on a 10-gram scale.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Supplier Notes |

| 4-Hydroxy-3-fluoro-5-methylpyridine | 127.12 | 10.0 g | 0.0787 | Commercially available |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 25 mL (41.2 g) | 0.269 | Use fresh, colorless reagent |

| Acetonitrile (MeCN) | 41.05 | 100 mL | - | Anhydrous grade |

| Dichloromethane (DCM) | 84.93 | 300 mL | - | For extraction |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 200 mL | - | For neutralization |

| Brine (Saturated NaCl solution) | - | 100 mL | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 20 g | - | For drying |

Equipment

-

250 mL three-necked round-bottom flask

-

Reflux condenser with a drying tube (filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Dropping funnel

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel.

-

Charge Reactants: To the flask, add 4-hydroxy-3-fluoro-5-methylpyridine (10.0 g, 0.0787 mol) and anhydrous acetonitrile (100 mL). Stir the mixture to obtain a suspension.

-

Addition of Chlorinating Agent: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (25 mL, 0.269 mol) to the stirred suspension via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed. Maintain the internal temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: (Caution: This step is highly exothermic and must be performed with extreme care). After the reaction is complete, cool the mixture to room temperature. In a separate large beaker (at least 1 L), prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. The excess POCl₃ will react violently with water.[2][3]

-

Neutralization: Once the initial vigorous reaction has subsided, slowly add saturated sodium bicarbonate solution to the mixture until the pH is approximately 7-8. Be cautious as gas evolution (CO₂) will occur.

-

Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound as a colorless to pale yellow liquid.

Characterization Data

| Property | Expected Value |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C₆H₅ClFN |

| Molecular Weight | 145.56 g/mol |

| Boiling Point | ~170-175 °C (predicted) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.2 (s, 1H), 7.8 (s, 1H), 2.4 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.1 (d, J=250 Hz), 148.9, 142.3, 126.5, 124.8 (d, J=20 Hz), 16.2 |

| GC-MS (EI) | m/z 145 (M⁺), 110, 82 |

Safety Precautions and Waste Disposal

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [4][5][6][7][8]

-

Handling: Always handle POCl₃ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., neoprene or nitrile), and safety goggles with a face shield.[4]

-

Quenching: The quenching of POCl₃ is extremely hazardous. Always add the reaction mixture to ice-water slowly and with good stirring. Never add water to the reaction mixture.[2][3] An alternative and safer quenching method involves the slow addition of the reaction mixture to a stirred aqueous solution of sodium acetate at a controlled temperature.[2]

-

Waste Disposal: All waste containing POCl₃ or its byproducts must be neutralized before disposal. Aqueous waste should be neutralized with a base (e.g., sodium bicarbonate) and checked for pH before being discarded according to local regulations. Organic waste should be collected in a designated chlorinated waste container.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Deactivated POCl₃. | - Extend the reflux time and monitor by TLC/GC-MS.- Ensure the use of fresh, high-quality POCl₃. |

| Low Yield | - Incomplete reaction.- Loss of product during work-up.- Inefficient extraction. | - See above.- Ensure the aqueous layer is thoroughly extracted.- Use a larger volume of extraction solvent if necessary. |

| Dark-colored Product | - Reaction temperature too high.- Presence of impurities in the starting material. | - Maintain the recommended reaction temperature.- Purify the starting material if necessary. |

| Difficult Quenching | - Too rapid addition of the reaction mixture to ice. | - Add the reaction mixture very slowly to a large excess of ice with vigorous stirring. |

Conclusion

This application note provides a comprehensive and practical guide for the gram-scale synthesis of this compound. By following the detailed protocol and adhering to the safety precautions, researchers can reliably produce this valuable building block for their drug discovery and development programs. The information presented here is intended to empower scientists with a robust synthetic method, thereby accelerating the pace of innovation in medicinal chemistry.

References

- Khaliq, R. A., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-17.

- Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine.

- Beier, P. (2024). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

PubChem. (n.d.). 3-Fluoro-5-methylpyridine. Retrieved from [Link]

-

Manas Petro Chem. (n.d.). 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai. Retrieved from [Link]

-

ResearchGate. (2020, September 14). How can I properly quench POCl3? Retrieved from [Link]

- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.

-

ResearchGate. (2024). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Phosphorus Oxychloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-methylpyridin-4-amine. Retrieved from [Link]

-

Chemical Space. (2009, June 3). My friend phosphorus oxychloride. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Molecules. (2012, April 16). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

-

Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

-

Organic Process Research & Development. (2010, August 23). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Retrieved from [Link]

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from [Link]

-

YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

-

Zauba. (n.d.). 3 Amino 4 Methylpyridine Imports. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

-

ChemBK. (n.d.). Phosphorus oxychloride. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4-Amino-3-fluoropyridine (97%). Retrieved from [Link]

-

Journal of Fluorine Chemistry. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2024). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. chemicalspace.wordpress.com [chemicalspace.wordpress.com]

- 4. nj.gov [nj.gov]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. chembk.com [chembk.com]

Application Notes and Protocols for Analytical Monitoring of 4-Chloro-3-fluoro-5-methylpyridine Reactions

Introduction

4-Chloro-3-fluoro-5-methylpyridine is a halogenated pyridine derivative with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The specific arrangement of its substituents—a chloro group, a fluoro group, and a methyl group—offers multiple reaction sites for nucleophilic substitution, cross-coupling reactions, and other transformations.

Precise and reliable analytical monitoring is paramount to successfully developing and scaling up synthetic routes involving this compound. Real-time or quasi-real-time analysis of reaction mixtures provides critical data for:

-

Reaction Kinetics and Endpoint Determination: Understanding the rate of consumption of starting materials and the formation of products to determine the optimal reaction time.

-

Intermediate and Byproduct Identification: Detecting and identifying transient intermediates and unwanted byproducts to elucidate the reaction mechanism and minimize impurities.[1][2][3]

-

Process Optimization and Yield Maximization: Adjusting reaction parameters such as temperature, catalyst loading, and reagent stoichiometry based on analytical feedback to improve yield and purity.

-

Quality Control: Ensuring the consistency and quality of the final product by monitoring impurity profiles.

This document provides a comprehensive guide to the primary analytical techniques for monitoring reactions of this compound, complete with detailed protocols and expert insights into their application.

Core Analytical Strategies: A Multi-faceted Approach

A robust analytical strategy for monitoring reactions of this compound should not rely on a single technique. Instead, a combination of chromatographic and spectroscopic methods provides a comprehensive understanding of the reaction progress.

Sources

Troubleshooting & Optimization

Preventing by-product formation in halogenated pyridine synthesis

A Guide to Preventing By-product Formation

Welcome to the technical support center for the synthesis of halogenated pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine halogenation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic routes effectively. Halogenated pyridines are crucial building blocks in the pharmaceutical and agrochemical industries, yet their synthesis is often plagued by challenges such as poor regioselectivity and the formation of unwanted by-products.[1][2] This resource is structured to address the specific issues you may encounter during your experiments, offering practical solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered during the synthesis of halogenated pyridines, with concise answers to get you back on track quickly.

Q1: I'm getting a mixture of regioisomers. How can I improve the selectivity of my halogenation reaction?

A1: Regioselectivity in pyridine halogenation is dictated by the electronic nature of the pyridine ring and the reaction mechanism. For electrophilic aromatic substitution (EAS), the electron-deficient pyridine ring is deactivated, and substitution typically occurs at the 3-position under harsh conditions.[2] To achieve greater control, consider the following:

-

For 2- or 4-halogenation: Utilize pyridine N-oxides. The N-oxide activates the 2- and 4-positions towards electrophilic attack. Subsequent deoxygenation will yield the desired halopyridine.

-

For 3-halogenation under milder conditions: Newer methods involving Zincke imine intermediates can provide high selectivity for the 3-position without the need for harsh acids.[3]

-

For 4-halogenation: A strategy involving the use of designed phosphine reagents to form a 4-pyridylphosphonium salt, followed by nucleophilic displacement with a halide, has shown excellent selectivity.[4]

Q2: My reaction is producing a significant amount of di- and tri-halogenated products. How can I minimize over-halogenation?

A2: Over-halogenation is a common problem, especially in radical halogenations. To minimize it:

-

Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Use of a slight excess or a 1:1 ratio is often recommended.

-

Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired product is formed. Lowering the reaction temperature can also help to reduce the rate of subsequent halogenation reactions.

-

Choice of Halogenating Agent: Some halogenating agents are more reactive than others. For example, using N-halosuccinimides (NXS) can sometimes offer better control compared to using elemental halogens.

Q3: My reaction mixture is turning into a black tar. What is causing this and how can I prevent it?

A3: Tar formation is often a result of polymerization or degradation of the starting material or product under harsh reaction conditions, such as high temperatures or the use of strong acids.

-

Milder Reaction Conditions: Explore alternative halogenation methods that proceed under milder conditions. For example, the use of phosphine reagents or Zincke intermediates can avoid the need for high temperatures and strong acids.[3][4]

-

Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can lead to polymer formation.

-

Purification of Starting Materials: Impurities in your starting pyridine can sometimes act as catalysts for polymerization. Ensure your starting materials are pure.

Q4: I am trying to halogenate a substituted pyridine, and I'm observing side reactions on my substituent. How can I avoid this?

A4: Substituents on the pyridine ring can be susceptible to reaction under halogenating conditions. For instance, alkyl groups can undergo side-chain halogenation.

-

Protecting Groups: If the substituent is highly reactive, consider using a protecting group strategy.

-

Chemoselective Reagents: Choose a halogenating agent that is selective for the pyridine ring over the substituent. This may require some literature research for your specific substrate.

-

Reaction Conditions: Modifying the reaction conditions (e.g., solvent, temperature, catalyst) can sometimes alter the chemoselectivity of the reaction.

In-depth Troubleshooting Guides

This section provides more detailed explanations and protocols to address persistent challenges in pyridine halogenation.

Guide 1: Mastering Regiocontrol in Pyridine Halogenation

Achieving the desired regioisomer is often the primary challenge in pyridine halogenation. The choice of strategy depends heavily on the target position.

Troubleshooting Flowchart for Regioselectivity

Caption: Decision tree for selecting a halogenation strategy based on the desired regioisomer.

Detailed Protocols and Mechanistic Insights:

-

2- and 4-Halopyridines via Pyridine N-Oxides:

-

Principle: The N-oxide group is a strong activating group that directs electrophilic attack to the 2- and 4-positions. The resulting halopyridine N-oxide can then be deoxygenated.

-

Protocol Outline:

-

Oxidation: Treat the starting pyridine with an oxidizing agent (e.g., m-CPBA or H₂O₂) to form the pyridine N-oxide.

-

Halogenation: React the N-oxide with a suitable halogenating agent (e.g., POCl₃ for chlorination, PBr₃ for bromination).

-

Deoxygenation: Reduce the resulting halopyridine N-oxide using a reducing agent like PCl₃ or PPh₃.

-

-

Troubleshooting:

-

Low yield in the halogenation step: Ensure complete conversion to the N-oxide before proceeding. The reaction with POCl₃ or PBr₃ can be exothermic; control the temperature carefully.

-

Incomplete deoxygenation: Use a sufficient excess of the reducing agent and ensure adequate reaction time.

-

-

-

3-Halopyridines via Electrophilic Aromatic Substitution (EAS):

-

Principle: The pyridine ring is electron-deficient and thus deactivated towards EAS. Forcing conditions are often required, and the reaction proceeds at the most electron-rich position, the 3-position.[2]

-

Protocol Outline (for Chlorination):

-

Dissolve the pyridine in a strong acid (e.g., concentrated H₂SO₄).

-

Heat the mixture to a high temperature (often >200 °C).

-

Bubble chlorine gas through the solution or add a chlorinating agent in portions.

-

-

Troubleshooting:

-

Tar formation: This is a major issue with this method. Try to use the lowest possible temperature that still gives a reasonable reaction rate. The use of a catalyst like FeCl₃ can sometimes allow for lower temperatures.

-

Low conversion: Increase the reaction time or temperature, but be mindful of decomposition.

-

-

-

Selective 4-Halogenation using Phosphine Reagents:

-

Principle: A specially designed phosphine reagent is used to form a 4-pyridylphosphonium salt. This salt is then susceptible to nucleophilic attack by a halide ion at the 4-position, displacing the phosphine.[4]

-

Protocol Outline:

-

React the pyridine with the phosphine reagent to form the phosphonium salt.

-

Treat the isolated or in situ generated salt with a halide source (e.g., LiCl for chlorination) at an elevated temperature.

-

-

Troubleshooting:

-